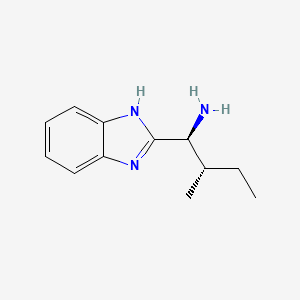
H-2-Me-DL-Ser-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is a non-proteinogenic amino acid with the molecular formula C4H9NO3 and a molecular weight of 119.12 g/mol . This compound is characterized by the presence of a hydroxyl group and a methyl group attached to the alpha carbon, making it a unique variant of serine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of H-2-Me-DL-Ser-OH typically involves the use of serine as a starting material. One common method is the methylation of serine using methyl iodide in the presence of a base such as sodium hydroxide. The reaction proceeds under mild conditions, typically at room temperature, to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as enzymatic synthesis or fermentation. These methods can offer higher yields and purity compared to traditional chemical synthesis. specific details on industrial production methods are often proprietary and not widely disclosed.
Análisis De Reacciones Químicas
Types of Reactions
H-2-Me-DL-Ser-OH can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a keto group.
Reduction: The keto group can be reduced back to a hydroxyl group.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield 2-amino-3-oxo-2-methylpropanoic acid, while reduction can regenerate the original compound.
Aplicaciones Científicas De Investigación
H-2-Me-DL-Ser-OH has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of peptidomimetics and other complex molecules.
Biology: It serves as a model compound for studying enzyme-substrate interactions and metabolic pathways.
Medicine: Research into its potential therapeutic applications, such as enzyme inhibitors or metabolic modulators, is ongoing.
Industry: It is used in the production of pharmaceuticals and as a precursor for other bioactive compounds.
Mecanismo De Acción
The mechanism of action of H-2-Me-DL-Ser-OH involves its interaction with specific enzymes and receptors in biological systems. It can act as a substrate or inhibitor for various enzymes, influencing metabolic pathways and cellular processes. The hydroxyl and amino groups play crucial roles in these interactions, forming hydrogen bonds and ionic interactions with target molecules .
Comparación Con Compuestos Similares
Similar Compounds
DL-Serine: The parent compound of H-2-Me-DL-Ser-OH, lacking the methyl group.
DL-Threonine: Another hydroxyl-containing amino acid with a similar structure but different side chain.
DL-Allothreonine: An isomer of threonine with a different configuration around the hydroxyl group.
Uniqueness
This compound is unique due to the presence of the methyl group on the alpha carbon, which influences its chemical reactivity and biological activity. This structural modification can enhance its stability and alter its interaction with enzymes and receptors compared to its parent compound, DL-serine.
Propiedades
Fórmula molecular |
C4H11NO4 |
|---|---|
Peso molecular |
137.13 g/mol |
Nombre IUPAC |
2-amino-3-hydroxy-2-methylpropanoic acid;hydrate |
InChI |
InChI=1S/C4H9NO3.H2O/c1-4(5,2-6)3(7)8;/h6H,2,5H2,1H3,(H,7,8);1H2 |
Clave InChI |
QLYQPYLOKLLLAD-UHFFFAOYSA-N |
SMILES canónico |
CC(CO)(C(=O)O)N.O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


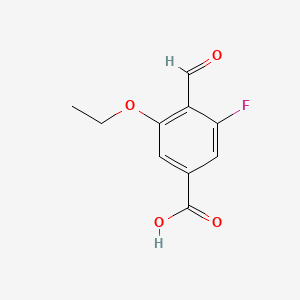
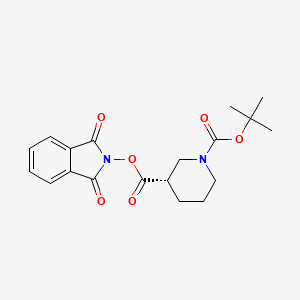
![Methyl2-[(benzylcarbamoyl)amino]-2-methylpropanoate](/img/structure/B13566983.png)
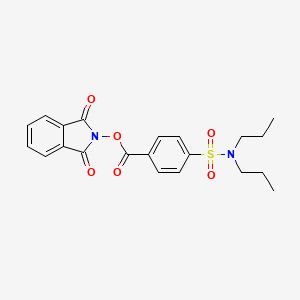
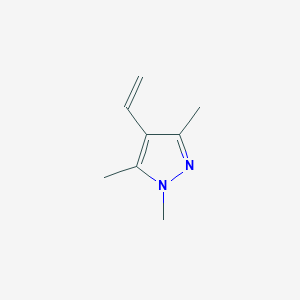


![Methyl 2-(4-azaspiro[2.5]octan-7-yl)acetate](/img/structure/B13567005.png)
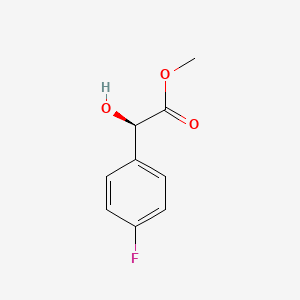

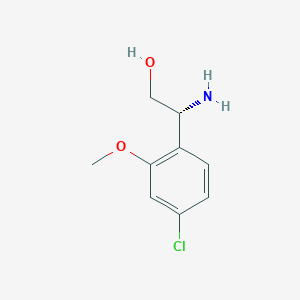
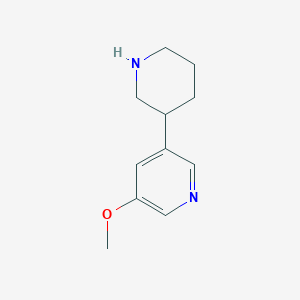
![1-{Spiro[3.3]heptan-2-yl}ethan-1-amine](/img/structure/B13567024.png)
